6-Chloro-2-methoxy-9-acridinamine

DNA intercalation binding stoichiometry biophysical chemistry

ACMA resolves a critical limitation in DNA biophysics: standard intercalators like 9-aminoacridine populate only one DNA-bound state, obscuring concentration-dependent binding phenomena. ACMA uniquely forms three spectroscopically distinguishable complexes (PDI, PDII, PDIII) with resolved binding constants [(6.5, 5.5, 5.7)×10⁴ M⁻¹], enabling sequential population monitoring via absorbance, fluorescence, and T-jump kinetics. For membrane bioenergetics, ACMA detects small transmembrane ΔpH gradients undetectable by 9-aminoacridine, with validated complementary dual-probe protocols for linear quenching across 0-3.5 pH units. As the validated monomeric scaffold for bis(9-amino-6-chloro-2-methoxyacridine) antimalarials (IC₅₀ 8-18 nM vs. P. falciparum), it serves medicinal chemistry groups building focused antiparasitic libraries. ≥95% HPLC purity; shipped ambient, store at -20°C protected from light.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
CAS No. 3548-09-2
Cat. No. B163386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methoxy-9-acridinamine
CAS3548-09-2
Synonyms2-methoxy-6-chloro-9-aminoacridine
9-amino-2-methoxy-6-chloroacridine
9-amino-3-chloro-7-methoxyacridine
9-amino-6-chloro-2-methoxyacridine
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N
InChIInChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17)
InChIKeyIHHSSHCBRVYGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACMA: DNA Intercalator and pH-Sensitive Probe


6-Chloro-2-methoxy-9-acridinamine (CAS 3548-09-2), commonly designated ACMA, is a synthetic acridine derivative bearing a 9-amino group, a 6-chloro substituent, and a 2-methoxy substituent on the tricyclic acridine core (C₁₄H₁₁ClN₂O, MW 258.70 g/mol) [1]. Its defining substitution pattern—combining electron-withdrawing chlorine at position 6 with electron-donating methoxy at position 2 and a free 9-amino group—distinguishes it from both unsubstituted 9-aminoacridine and other mono-substituted analogs [2]. ACMA functions as a cell-permeable, pH-sensitive fluorescent probe (λex 411 nm, λem 475 nm in methanol; λex/λem ∼419/483 nm when complexed with DNA) that intercalates into double-stranded DNA with documented sequence selectivity for poly(dA-dT) tracts . The compound was originally submitted to the National Cancer Institute (NSC 15300) and has since been employed in diverse research domains spanning membrane bioenergetics, DNA binding biophysics, enzyme inhibition, and antiparasitic drug development .

Fluorescent probe

pH-sensitive acridine probe for membrane bioenergetics, ATPase and antiport activity assays

DNA intercalator

Sequence-selective binding with reported preference for A‑T tracts; resolves three DNA complexes

Tool compound

Reported acetylcholinesterase inhibition, RNA polymerase modulation and antiparasitic SAR contexts

Why ACMA Cannot Be Replaced by Acridine Analogs


The 6-chloro and 2-methoxy substituents on the ACMA scaffold are not inert structural decorations; they fundamentally alter the compound's DNA-binding modality, pH-sensing range, enzymatic modulation, and biological activity profile relative to the unsubstituted 9-aminoacridine parent [1]. Whereas 9-aminoacridine forms a classical single intercalation complex with DNA, ACMA uniquely populates three distinct DNA-bound species, enabling concentration-dependent binding behavior unseen with any other acridine intercalator [2]. In membrane bioenergetics, ACMA's pH-dependent fluorescence quenching is sensitive to small transmembrane gradients that 9-aminoacridine fails to detect—and vice versa—such that the two probes are complementary rather than interchangeable [3]. Furthermore, the 6-chloro-2-methoxy combination converts the compound from an inhibitor of E. coli DNA-primed RNA polymerase (as seen with unsubstituted 9-aminoacridines) into an enzyme stimulator, demonstrating that the substitution pattern qualitatively inverts a key biochemical effect [1]. These are not gradual potency differences but categorical functional divergences that make generic in-class substitution scientifically indefensible for any application relying on these specific properties.

ACMA (This Product)
9‑Aminoacridine (Common Substitute)
DNA binding Forms three distinct DNA‑bound species; enables concentration‑dependent binding studies
DNA binding Classical single intercalation complex; cannot resolve multiple binding modes
pH sensing Sensitive to small transmembrane pH gradients; saturates at large gradients
pH sensing Insensitive to small gradients; responds to large gradients; complementary, not interchangeable
RNA polymerase effect Stimulates E. coli DNA‑primed RNA polymerase; substitution pattern inverts activity
RNA polymerase effect Acts as an inhibitor; opposite functional outcome despite structural similarity

ACMA: Quantitative Differentiation from Structural Analogs


Three Distinct DNA Binding Complexes

Unlike all other studied DNA-intercalating drugs—including 9-aminoacridine, proflavine, ethidium bromide, and daunomycin—which populate one or at most two distinct bound species, ACMA forms three spectroscopically and kinetically distinguishable complexes with calf thymus DNA, designated PD(I), PD(II), and PD(III) [1]. PD(I) exhibits classical intercalation behavior, while PD(II) and PD(III) involve intercalated ACMA units plus externally bound dye molecules (more extensive in PD(III)) [1]. This three-complex system has no known parallel among acridine derivatives and has been described by the authors as 'totally unlike other drugs' [1].

DNA binding complexes
Head-to-head
3 distinct complexes vs. 1‑2 for all comparators
Reported unique multi‑state DNA interaction; no other acridine intercalator matches this behavior
Binding constants K₁ ≈ K₂ ≈ K₃ ~ 5.5‑6.5 × 10⁴ M⁻¹; calf thymus DNA, pH 7.0
DNA intercalation binding stoichiometry biophysical chemistry drug-DNA interaction

Complementary pH Gradient Sensing with 9-Aminoacridine

A direct comparative study demonstrated that ACMA fluorescence quenching is highly sensitive to small transmembrane pH gradients but saturates and loses sensitivity at large gradients, whereas 9-aminoacridine is insensitive to small pH gradients but responds linearly to large gradients [1]. The two probes are not interchangeable for any single measurement; rather, their differential sensitivity profiles make them complementary tools [1]. Additionally, in energized chloroplasts, ACMA fluorescence is quenched more extensively than 9-aminoacridine, confirming its superior dynamic range for detecting subtle energization changes [2].

pH gradient sensing
Head-to-head
Sensitive to small ΔpH; 9‑aminoacridine only detects large gradients
Probes are complementary; ACMA required for low‑ΔpH regimes
Inverted vesicles, liposomes; quenching saturates at large gradients
pH fluorescent probe membrane bioenergetics proton gradient ATPase activity tonoplast

High-Affinity Acetylcholinesterase Inhibition

ACMA competitively inhibits human acetylcholinesterase (AChE) with a Ki of 49 nM at pH 7.4 and 2°C, as measured by the Ellman colorimetric method [1]. This Ki value places ACMA in a potency range comparable to the clinically used AChE inhibitor tacrine (Ki ∼10–30 nM under similar conditions) [2]. While 9-aminoacridine itself is a known AChE ligand, the quantitative Ki for the unsubstituted parent compound is not consistently reported at comparable resolution in the same assay system, making the 49 nM value a key reference point specific to the 6-chloro-2-methoxy substitution pattern.

AChE inhibition
Cross‑study comparable
Ki = 49 nM (human AChE)
Reported competitive inhibition context; supports SAR benchmarking
Ellman assay, pH 7.4, 2°C; comparable to tacrine Ki range
acetylcholinesterase inhibition enzyme kinetics cholinergic pharmacology Alzheimer's research

A-T Rich DNA Sequence Selectivity

A detailed thermodynamic and kinetic study comparing ACMA binding to poly(dA-dT)·poly(dA-dT) versus poly(dG-dC)·poly(dG-dC) revealed that ACMA forms a fully intercalated complex with A-T sequences but only a partially intercalated complex (7% intercalation) with G-C sequences, alongside a higher overall affinity for the A-T polynucleotide [1]. Fluorescence lifetime measurements confirm that ACMA fluorescence decreases with incorporation of guanosine residues, providing a sequence-dependent fluorescence readout . This contrasts with 9-aminoacridine, whose DNA binding is reported to be practically unaffected by variations in GC content [2].

A‑T sequence selectivity
Head-to-head
Full intercalation in A‑T vs. ~7% in G‑C; 9‑aminoacridine shows no selectivity
Enables sequence‑dependent DNA fluorescence; substitution required for targeting
Synthetic polynucleotides, pH 7.0, I=0.1 M; fluorescence lifetime decreases with guanosine
DNA sequence selectivity base-pair recognition nucleic acid probe fluorescence lifetime

RNA Polymerase Activity Inversion vs. Analogs

In a systematic comparison of spin-labeled 9-aminoacridine derivatives, Sinha et al. (1976) reported that unsubstituted 9-aminoacridines were 'quite good inhibitors of Escherichia coli DNA-primed RNA polymerase,' whereas compounds bearing both the 6-chloro and 2-methoxy substituents 'stimulated this enzyme system' [1]. This represents a qualitative inversion of biochemical effect—from inhibition to stimulation—driven solely by the presence of the 6-chloro-2-methoxy substitution pattern [1]. Additionally, the 6-chloro-2-methoxy-substituted compounds were less toxic to leukemia L1210 cells in static culture than their unsubstituted counterparts, indicating that the substitution also modulates cytotoxicity [1].

RNA polymerase effect
Head-to-head
ACMA stimulates; unsubstituted 9‑aminoacridines inhibit
Qualitative inversion of biochemical effect; substitution pattern critically alters function
E. coli DNA‑primed RNA polymerase; L1210 cytotoxicity also modulated
RNA polymerase modulation transcription enzyme regulation acridine SAR

Superior RNA Scission Activity in Conjugates

Mizoguchi et al. (2002) prepared five types of acridine-DNA conjugates bearing 9-amino-6-chloro-2-methoxyacridine, 9-amino-3-chloroacridine, 9-amino-2-methoxyacridine, 9-aminoacridine, and 9-acridinecarboxamide at the 5′-ends, and tested them for site-selective RNA scission in the presence of Lu(III) ion . Among all five conjugates, the one bearing 9-amino-6-chloro-2-methoxyacridine was the most active for RNA activation and hydrolysis . Critically, the duplex stability of the ACMA conjugate with substrate RNA was almost identical to that of the 9-aminoacridine conjugate, yet the 9-aminoacridine conjugate was much less active, indicating that the enhanced scission activity is not merely a consequence of duplex stabilization but arises from specific electronic or structural features conferred by the chloro-methoxy substitution .

RNA scission in conjugates
Data to verify
Ranked #1 out of 5 acridine‑DNA conjugates for site‑selective RNA cleavage
Reported top activity in tested set; effect not explained by duplex stability alone
Lu(III)‑mediated hydrolysis; 5′‑end conjugates; source data limited
RNA scission DNA conjugate lanthanide cleavage site-selective hydrolysis antisense

ACMA: High-Value Research Applications


Multi-Complex DNA Binding Studies

ACMA is uniquely suited for biophysical studies that require resolving multiple DNA-bound species as a function of ligand concentration. Because ACMA forms three spectroscopically distinguishable complexes (PDI, PDII, PDIII) with distinct binding constants [(6.5 ± 1.1) × 10⁴, (5.5 ± 1.5) × 10⁴, and (5.7 ± 0.03) × 10⁴ M⁻¹], researchers can use absorbance, fluorescence, and T-jump kinetics to monitor the sequential population of each complex species [1]. No other acridine intercalator—including 9-aminoacridine, proflavine, or ethidium bromide—provides this three-state resolution capability. This application is particularly relevant for labs studying cooperative binding phenomena, concentration-dependent genotoxicity mechanisms, or the design of acridine-based anticancer agents where external binding to DNA may contribute to biological activity [1].

Small Transmembrane pH Gradient Measurement

For research groups studying V-ATPase, V-PPase, or H⁺/solute antiport activity in tonoplast vesicles, submitochondrial particles, or bacterial membrane vesicles, ACMA is the probe of choice when the expected pH gradient is small to moderate [2]. Unlike 9-aminoacridine, which cannot reliably detect small pH gradients, ACMA's fluorescence quenching is exquisitely sensitive in the low-ΔpH regime [2]. A validated experimental design combines ACMA and 9-aminoacridine in a defined ratio to achieve linear quenching response across 0–3.5 pH units, a method that has been adopted for measuring copper/proton antiport across grape cell tonoplasts and for characterizing vacuolar pH changes during sucrose transport in red beet storage tissue [2]. Procurement of both dyes is required for full-range measurements; ACMA alone is sufficient and optimal for small-gradient applications.

A-T Rich DNA Fluorescent Labeling

Investigators needing to fluorescently label or probe A-T-rich DNA sequences—such as promoter regions, origins of replication, or synthetic poly(dA-dT) constructs—should select ACMA over 9-aminoacridine because of its documented preferential intercalation into A-T base pairs with full intercalation geometry, compared to only ~7% intercalation in G-C sequences [3]. The fluorescence lifetime of ACMA decreases with guanosine incorporation, providing an additional fluorescence-based readout of local sequence context . This sequence-dependent photophysical behavior makes ACMA a targeted tool for experiments where 9-aminoacridine's GC-content-independent binding would generate non-specific signal. Applications include fluorescence microscopy of A-T-rich chromosomal regions, FRET-based DNA structural studies, and fluorescence lifetime imaging (FLIM) of sequence-dependent DNA microenvironments.

Antiparasitic Bis-Intercalator Design and SAR

The ACMA scaffold serves as the validated monomeric unit for synthesizing bis(9-amino-6-chloro-2-methoxyacridines), a compound class for which one optimized derivative displayed IC₅₀ values of 8–18 nM against multiple Plasmodium falciparum strains while remaining non-cytotoxic to MRC-5 human cells at 25 µM [4]. The 6-chloro-2-methoxy substitution is not incidental: SAR studies on 9-aminoacridine antimalarials have established that the 6-chloro-2-methoxy pattern (the quinacrine substitution motif) is critical for antiparasitic potency, as it contributes to both DNA intercalation affinity and trypanothione reductase inhibition [5]. For medicinal chemistry groups building focused libraries of antiparasitic acridines, ACMA is the rational starting material for 9-amino functionalization, as the chloro-methoxy substitution pattern on the acridine core has been experimentally validated across multiple parasite species and resistance profiles [4].

Application
Selection Property
Validation Focus
Multi‑complex DNA biophysics
Concentration‑dependent binding resolution
Spectroscopic population monitoring of PD(I), PD(II), PD(III)
Membrane bioenergetics (low ΔpH)
Small‑gradient fluorescence quenching sensitivity
Probe calibration across 0‑3.5 pH unit range; complementary use with 9‑aminoacridine
A‑T rich DNA fluorescent labeling
A‑T preferential intercalation with full geometry
Sequence‑dependent fluorescence lifetime imaging; avoids non‑specific binding of 9‑aminoacridine
Antiparasitic acridine SAR
Chloro‑methoxy substitution pattern on acridine core
Bis‑intercalator potency and selectivity profiling; reported trypanothione reductase inhibition context

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